L-Valine-1-13C

Vue d'ensemble

Description

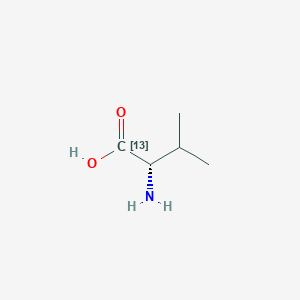

L-Valine-1-13C: is a stable isotope-labeled compound of L-Valine, an essential amino acid. The “1-13C” designation indicates that the carbon atom at the first position in the valine molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Valine-1-13C can be synthesized through several methods. One common approach involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of valine. This can be achieved using microbial fermentation processes where the microorganisms are fed with carbon-13 labeled substrates. The labeled valine is then extracted and purified.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. Microorganisms such as Escherichia coli or Corynebacterium glutamicum are genetically engineered to enhance the production of valine. These microorganisms are cultured in bioreactors with carbon-13 labeled substrates, and the valine produced is subsequently isolated and purified.

Analyse Des Réactions Chimiques

Types of Reactions: L-Valine-1-13C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce keto acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: The amino group in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Produces keto acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted valine derivatives.

Applications De Recherche Scientifique

Metabolic Studies

Isotope Tracing in Metabolism

L-Valine-1-13C is extensively used in metabolic flux analysis to trace pathways and quantify metabolic rates in cells. Studies have demonstrated that using this compound allows researchers to observe the incorporation of carbon into metabolic intermediates, providing insights into amino acid metabolism and energy production. For instance, a study highlighted how this compound could be utilized to measure the rates of protein synthesis in human muscle tissue, revealing significant increases in incorporation rates when combined with other amino acids like leucine .

Profiling Cellular Metabolism

Another application involves profiling the metabolism of human cells by deep 13C labeling. This method allows researchers to catalog endogenous metabolites and detect metabolic pathway activity effectively. In a proof-of-principle study using colorectal carcinoma cell lines, this compound was shown to be taken up by cells and transaminated, facilitating the study of branched-chain amino acid metabolism and its implications for cancer biology .

Industrial Biotechnology

Microbial Production of L-Valine

this compound plays a crucial role in optimizing microbial strains for enhanced production of L-valine. For example, Corynebacterium glutamicum strains engineered for higher yields of L-valine utilize isotopically labeled precursors like this compound to track carbon flow during fermentation processes. Research has indicated that specific genetic modifications can significantly increase glucose consumption and L-valine titers, making these strains ideal for industrial applications .

Metabolic Engineering

The use of this compound in metabolic engineering studies helps identify key regulatory genes involved in valine biosynthesis. By analyzing transcriptomic and proteomic data from engineered strains, researchers can pinpoint metabolic pathways that can be optimized for increased production efficiency . This approach not only improves yields but also reduces byproduct formation, making the process more economically viable.

Clinical Research

Nutritional Studies

In clinical nutrition research, this compound is utilized to assess dietary impacts on human metabolism. By administering this labeled amino acid, researchers can evaluate how different diets influence muscle protein synthesis and overall metabolic health. This application is particularly relevant in studies focusing on muscle wasting conditions or recovery from surgery .

Drug Development

this compound is also being explored in the context of drug development, particularly for therapies targeting metabolic disorders. Its ability to provide detailed insights into amino acid metabolism makes it a valuable tool for understanding disease mechanisms and developing targeted interventions.

Case Studies

Mécanisme D'action

The mechanism of action of L-Valine-1-13C is similar to that of natural L-Valine. It is incorporated into proteins during protein synthesis. The carbon-13 label allows researchers to track the incorporation and metabolism of valine in biological systems. This is particularly useful in studies involving metabolic flux analysis and protein turnover.

Comparaison Avec Des Composés Similaires

- L-Leucine-1-13C

- L-Isoleucine-1-13C

- DL-Valine-1-13C

Comparison: this compound is unique due to its specific labeling at the first carbon position, which provides distinct advantages in NMR spectroscopy and metabolic studies. Compared to L-Leucine-1-13C and L-Isoleucine-1-13C, this compound has a different side chain structure, which affects its metabolic pathways and incorporation into proteins. This makes it particularly useful for studying specific aspects of valine metabolism and protein synthesis.

Activité Biologique

L-Valine-1-13C is a stable isotope-labeled form of the essential amino acid L-valine, which plays a crucial role in protein synthesis, muscle metabolism, and various biochemical processes in living organisms. This article explores the biological activity of this compound, examining its metabolic pathways, applications in research, and implications in nutrition and health.

Metabolic Pathways

L-Valine is one of the branched-chain amino acids (BCAAs), alongside leucine and isoleucine. It is primarily involved in protein synthesis and energy production. The metabolic pathway for L-valine synthesis involves several key enzymes:

- Acetohydroxyacid Synthase (AHAS) : Initiates the synthesis from pyruvate.

- Aceto-hydroxyacid Isomeroreductase (AHAIR) : Catalyzes the reduction of 2-acetolactate.

- Dihydroxyacid Dehydratase (DHAD) : Converts dihydroxyisovalerate to 2-ketoisovalerate.

- Transaminase (TA) : Finalizes the conversion to L-valine.

The regulation of these enzymes is critical, as they are influenced by the availability of substrates and feedback mechanisms from other BCAAs .

Isotopic Enrichment Measurement

A significant study developed a method for measuring low isotopic enrichment of L-[1-13C]valine using gas chromatography coupled with combustion and isotope ratio mass spectrometry (GC/C/IRMS). This method allows for precise determination of protein fractional synthetic rates, demonstrating that after infusion of L-[1-13C]valine, the tracer mole ratio in plasma reached 0.0740 ± 0.0056. The resulting mean protein fractional synthetic rate in skeletal muscle was found to be 0.052 ± 0.007% h⁻¹ .

Nutritional Applications

L-Valine plays an essential role in nutrition, particularly in animal feed formulations. A study analyzing various legumes for their feeding value indicated that L-valine levels significantly impact growth performance and nutrient absorption in livestock .

Case Studies

Case Study 1: Muscle Protein Synthesis in Piglets

In a controlled experiment involving six growing piglets infused with L-[1-13C]valine, researchers observed significant isotopic enrichment in skeletal muscle protein fractions. This study highlighted the potential of using isotopically labeled amino acids to investigate protein metabolism in vivo .

Case Study 2: Engineering Microbial Production

Another study focused on engineering microbial cells like Corynebacterium glutamicum for enhanced L-valine production. By manipulating metabolic pathways and optimizing growth conditions, researchers achieved a high yield of L-valine, demonstrating the compound's industrial significance .

Data Table: Comparison of Valine Levels in Various Feed Sources

| Feed Source | Valine Content (%) |

|---|---|

| Lupins | 12.3 |

| Field Peas | 10.8 |

| Faba Beans | 12.0 |

| Chickpeas | 10.5 |

This table illustrates how different plant-based feed sources vary in their valine content, emphasizing the importance of selecting appropriate ingredients for optimal animal nutrition .

Propriétés

IUPAC Name |

(2S)-2-amino-3-methyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-TXZHAAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453298 | |

| Record name | L-Valine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81201-85-6 | |

| Record name | L-Valine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.